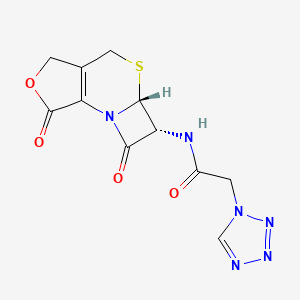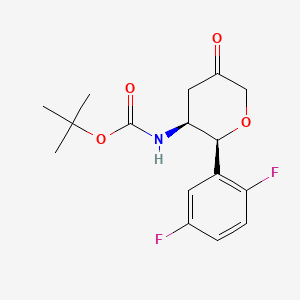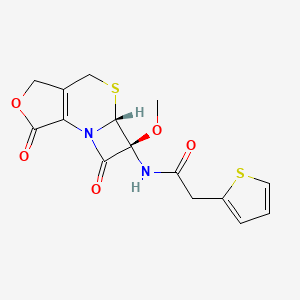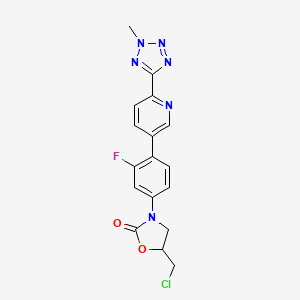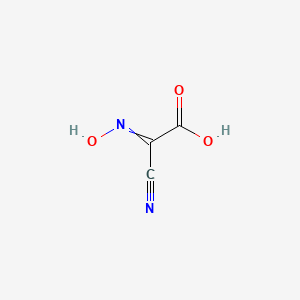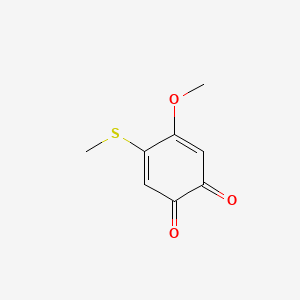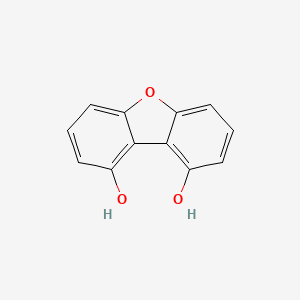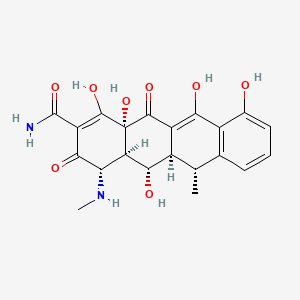
2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with benzoyloxy and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde typically involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,4-Bis(benzoyloxy)-6-hydroxybenzoic acid.
Reduction: 2,4-Bis(benzoyloxy)-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and phenolic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the aldehyde group undergoes electron transfer to form a carboxylic acid. In biological systems, the compound may interact with enzymes that recognize aldehyde or phenolic groups, leading to various biochemical transformations.
類似化合物との比較
2,4-Bis(benzyloxy)benzaldehyde: Similar structure but with benzyloxy groups instead of benzoyloxy groups.
2,4-Dihydroxybenzaldehyde: Lacks the benzoyloxy groups, making it less reactive in certain substitution reactions.
2,4-Bis(2-chloroethoxy)benzaldehyde: Contains chloroethoxy groups, which can undergo different types of chemical reactions compared to benzoyloxy groups.
Uniqueness: 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde is unique due to the presence of both benzoyloxy and hydroxy groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
127784-18-3 |
|---|---|
分子式 |
C21H14O6 |
分子量 |
362.337 |
IUPAC名 |
(3-benzoyloxy-4-formyl-5-hydroxyphenyl) benzoate |
InChI |
InChI=1S/C21H14O6/c22-13-17-18(23)11-16(26-20(24)14-7-3-1-4-8-14)12-19(17)27-21(25)15-9-5-2-6-10-15/h1-13,23H |
InChIキー |
ZFYDPUCGXQSCIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)OC(=O)C3=CC=CC=C3)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[2-(o-amino-N-methylbenzamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-,DL-(8CI)](/img/structure/B580126.png)
